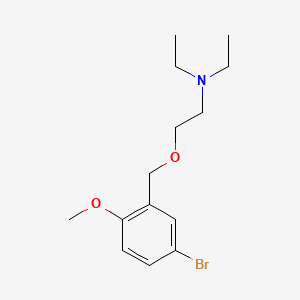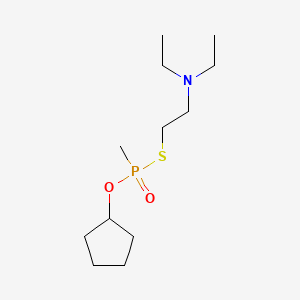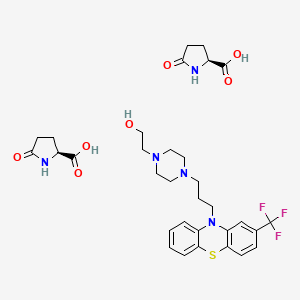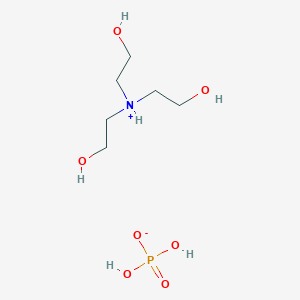
Tris(2-hydroxyethyl)ammonium dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El fosfato de dihidrógeno de tris(2-hidroxietil)amonio es un compuesto químico con la fórmula molecular C6H18NO7P. Es conocido por su función como un líquido iónico prótico, lo que significa que se forma mediante la transferencia de un protón de un ácido a una base. Este compuesto es de interés debido a su baja toxicidad y su capacidad para interrumpir las redes de enlaces de hidrógeno en los biopolímeros .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del fosfato de dihidrógeno de tris(2-hidroxietil)amonio normalmente implica la reacción de tris(2-hidroxietil)amina con ácido fosfórico. La reacción se lleva a cabo bajo condiciones controladas para garantizar la transferencia completa del protón del ácido a la base, formando el líquido iónico. La reacción se puede representar de la siguiente manera:
[ \text{(HOCH}2\text{CH}_2\text{)}_3\text{N} + \text{H}_3\text{PO}_4 \rightarrow \text{(HOCH}_2\text{CH}_2\text{)}_3\text{NH}+\text{H}_2\text{PO}_4- ]
Métodos de producción industrial
En entornos industriales, la producción de fosfato de dihidrógeno de tris(2-hidroxietil)amonio puede implicar trabajar en ausencia de disolventes y a temperaturas moderadas para minimizar las impurezas derivadas de la descomposición de los reactivos. Este método garantiza una alta pureza y rendimiento del producto {_svg_2}.
Análisis De Reacciones Químicas
Tipos de reacciones
El fosfato de dihidrógeno de tris(2-hidroxietil)amonio puede sufrir diversas reacciones químicas, incluidas:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: El compuesto se puede reducir para formar aminas u otras especies reducidas.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones de estas reacciones varían según el producto deseado y los reactivos específicos utilizados.
Productos principales
Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede conducir a la formación de aldehídos o cetonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
El fosfato de dihidrógeno de tris(2-hidroxietil)amonio tiene una amplia gama de aplicaciones en la investigación científica, incluidas:
Mecanismo De Acción
El mecanismo mediante el cual el fosfato de dihidrógeno de tris(2-hidroxietil)amonio ejerce sus efectos implica la interrupción de las redes de enlaces de hidrógeno. Esta interrupción se debe a la capacidad del compuesto para formar fuertes enlaces de hidrógeno con otras moléculas, interfiriendo así con las interacciones de enlaces de hidrógeno existentes. Los objetivos moleculares y las vías involucradas en este proceso incluyen varios biopolímeros y otros sistemas unidos por enlaces de hidrógeno .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al fosfato de dihidrógeno de tris(2-hidroxietil)amonio incluyen:
- Lactato de tris(2-hidroxietil)amonio
- Hidrogenosuccinato de tris(2-hidroxietil)amonio
- Hidrogenomalato de tris(2-hidroxietil)amonio
- Citrato de dihidrógeno de tris(2-hidroxietil)amonio
Singularidad
Lo que diferencia al fosfato de dihidrógeno de tris(2-hidroxietil)amonio de estos compuestos similares es su anión específico, dihidrógeno fosfato, que confiere propiedades únicas como una mayor estabilidad térmica e interacciones específicas con los biopolímeros .
Propiedades
Número CAS |
97489-46-8 |
|---|---|
Fórmula molecular |
C6H18NO7P |
Peso molecular |
247.18 g/mol |
Nombre IUPAC |
dihydrogen phosphate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |
Clave InChI |
NHFDKKSSQWCEES-UHFFFAOYSA-N |
SMILES canónico |
C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |
Números CAS relacionados |
90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


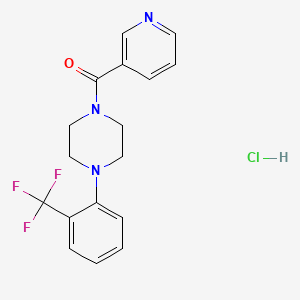



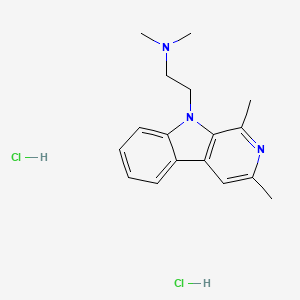
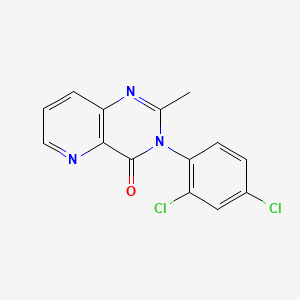
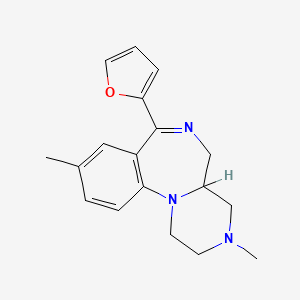
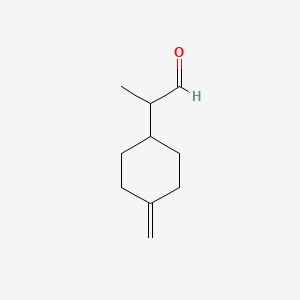
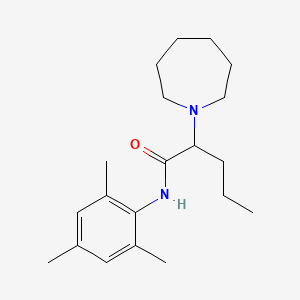
![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
